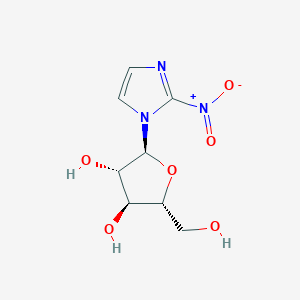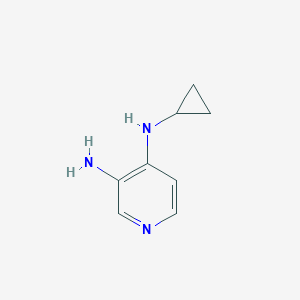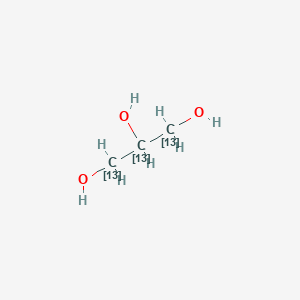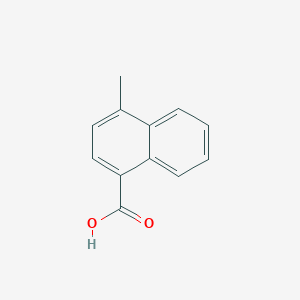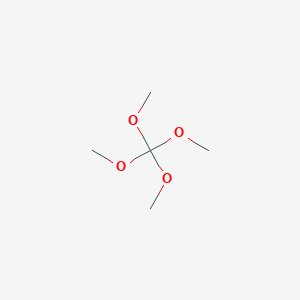
Tetramethoxymethane
Übersicht
Beschreibung
Tetramethoxymethane is a chemical compound that is formally formed by complete methylation of the hypothetical orthocarbonic acid C(OH)4 . It is a water-clear, aromatic-smelling, low-viscosity liquid which is stable against peroxide formation .
Synthesis Analysis
The synthesis of Tetramethoxymethane does not yield the desired product from the obvious synthetic route from tetrachloromethane . The original preparation of the tetramethoxymethane was based on chloropicrin . Other tetrasubstituted reactive methane derivatives were investigated as starting material for tetramethoxymethane . A less problematic synthesis is based on trichloroacetonitrile .Molecular Structure Analysis
The molecular formula of Tetramethoxymethane is C5H12O4 . Its average mass is 136.146 Da and its monoisotopic mass is 136.073563 Da .Chemical Reactions Analysis
Tetramethoxymethane is used as a fuel in polymer fuel cells, as an alkylating agent at elevated temperatures (180-200 °C), as a transesterification reagent (but showing less reactivity than trimethoxymethane), and as a reagent for the synthesis of 2-aminobenzoxazoles .Physical And Chemical Properties Analysis
Tetramethoxymethane has a density of 1.0±0.1 g/cm3, a boiling point of 114.0±0.0 °C at 760 mmHg, and a vapour pressure of 24.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.8±3.0 kJ/mol and a flash point of 6.7±0.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Orthocarbonic Acid Derivatives
Tetramethoxymethane is a chemical compound which is formally formed by complete methylation of the hypothetical orthocarbonic acid C(OH)4 . It’s used in the synthesis of orthocarbonic acid derivatives .
Use as a Solvent
Tetramethoxymethane can be used as a solvent . Its water-clear, aromatic-smelling, low-viscosity liquid properties make it suitable for this application .
Fuel in Polymer Fuel Cells
Tetramethoxymethane is used as a fuel in polymer fuel cells . This application takes advantage of its chemical properties .
Alkylating Agent
At elevated temperatures (180-200 °C), tetramethoxymethane can be used as an alkylating agent . This process involves the transfer of an alkyl group from one molecule to another .
Transesterification Reagent
Tetramethoxymethane can be used as a transesterification reagent . However, it shows less reactivity than trimethoxymethane .
Synthesis of 2-Aminobenzoxazoles
Tetramethoxymethane is used as a reagent for the synthesis of 2-aminobenzoxazoles . These are used as molecular building blocks in pharmaceutical active ingredients used in neuroleptics, sedatives, antiemetics, muscle relaxants, fungicides and others .
Electrolyte Solution for Rechargeable Lithium Batteries
Tetramethoxymethane has application within an electrolyte solution for the use of rechargeable lithium batteries . This application leverages its chemical stability and reactivity .
Synthesis of Novel Anti-HIV-1 Compounds
Tetramethoxymethane has been used as a reactant in the synthesis of novel anti-HIV-1 compounds . This highlights its potential in the development of new pharmaceuticals .
Safety and Hazards
Tetramethoxymethane is highly flammable and may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
It is known to be used as an alkylating agent at elevated temperatures (180-200 °c) . Alkylating agents work by adding an alkyl group to other molecules, which can significantly alter their properties and functions.
Mode of Action
Tetramethoxymethane interacts with its targets through alkylation . This process involves the transfer of an alkyl group from the tetramethoxymethane to the target molecule. The exact nature of these interactions and the resulting changes would depend on the specific target molecule.
Biochemical Pathways
It is used as a reagent for the synthesis of 2-aminobenzoxazoles , which are used as molecular building blocks in pharmaceutical active ingredients used in neuroleptics, sedatives, antiemetics, muscle relaxants, fungicides, and others . The impact on these pathways would be determined by the specific role of the 2-aminobenzoxazoles in the biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetramethoxymethane. For instance, it is used as an alkylating agent at elevated temperatures (180-200 °C) , suggesting that temperature is a key factor in its action. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its action.
Eigenschaften
IUPAC Name |
tetramethoxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-6-5(7-2,8-3)9-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWSRRHTXRLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171695 | |
| Record name | Tetramethyl orthocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethoxymethane | |
CAS RN |
1850-14-2 | |
| Record name | Tetramethyl orthocarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1850-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyl orthocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001850142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1850-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl orthocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl orthocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethyl orthocarbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHC4GZ2SYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)


